An In-depth Technical Guide to the Physicochemical Properties of Zinc 8-Hydroxyquinolinate Complex
An In-depth Technical Guide to the Physicochemical Properties of Zinc 8-Hydroxyquinolinate Complex
This technical guide provides a comprehensive overview of the core physicochemical properties of the Zinc 8-hydroxyquinolinate complex (Znq2), a compound of significant interest in the fields of materials science and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of key concepts.
Chemical Structure and General Properties
Zinc 8-hydroxyquinolinate, with the chemical formula C18H12N2O2Zn, is a coordination complex in which a central zinc ion is chelated by two 8-hydroxyquinoline ligands.[1][2] The 8-hydroxyquinoline acts as a bidentate ligand, coordinating to the zinc ion through its nitrogen and oxygen atoms, forming a stable five-membered ring.[3][4] This complex is a yellow-green crystalline powder that is odorless, tasteless, non-volatile, and non-deliquescent.[5][6] It is known for its thermal stability and luminescent properties, which make it a valuable material for applications such as organic light-emitting diodes (OLEDs).[7][8]
Synthesis of Zinc 8-Hydroxyquinolinate
The synthesis of Zinc 8-hydroxyquinolinate can be achieved through various methods, including simple chemical precipitation and sonochemical routes.
Chemical Precipitation Method
A common laboratory-scale synthesis involves the reaction of a zinc salt, such as zinc acetate or zinc sulfate, with 8-hydroxyquinoline in a suitable solvent system. The pH of the reaction mixture is a critical parameter and is typically adjusted to facilitate the formation of the complex.[9][10]
Experimental Protocol: Chemical Precipitation
-
Dissolve a stoichiometric amount of a zinc salt (e.g., ZnSO4·7H2O) in deionized water.[10]
-
Separately, dissolve 8-hydroxyquinoline in a suitable solvent, such as a mixture of ethanol and water or an aqueous ammonia solution.[10][11]
-
Add the 8-hydroxyquinoline solution to the zinc salt solution with constant stirring.
-
Adjust the pH of the mixture to approximately 4.5 using an acid (e.g., sulfuric acid) or a base (e.g., ammonia) to precipitate the complex.[10]
-
The resulting yellow crystalline precipitate is then filtered, washed thoroughly with water, and dried.[10]
Sonochemical Synthesis
A sonochemical method can be employed to synthesize Znq2 nanorods. This technique utilizes ultrasound to induce the formation of the complex within a microemulsion.[11][12]
Experimental Protocol: Sonochemical Synthesis of Znq2 Nanorods
-
Prepare a water-in-oil microemulsion by mixing a surfactant (e.g., TX-100), an oil phase (e.g., cyclohexane), a co-surfactant (e.g., n-hexanol), and an aqueous solution of zinc acetate.[11]
-
Dissolve 8-hydroxyquinoline in an ethanol/water solution and add it to the microemulsion.[11]
-
Subject the mixture to ultrasound irradiation for a specific duration to promote the reaction and formation of nanorods.[11][12]
-
The resulting nanorods can be collected by centrifugation, washed, and dried.
Physicochemical Properties
Solubility and Stability
Zinc 8-hydroxyquinolinate is generally insoluble in water and most organic solvents.[5][6] It exhibits slight solubility in quinoline, pyridine, glacial acetic acid, and chloroform.[5][6] The complex is soluble in strong acids, where it decomposes, and it also decomposes in alkaline conditions.[5][6] The solubility product constant (Ksp) for Znq2 has been reported with a pKsp of 24.30.[2][5] The complex demonstrates good thermal stability, with a melting point reported to be above 350 °C.[6][13][14] Differential scanning calorimetry (DSC) analysis has shown the thermal stability of the powder up to 540 K.[15]
| Property | Value | References |
| Molecular Formula | C18H12N2O2Zn | [2][6][14] |
| Molecular Weight | 353.69 g/mol | [2][13][14] |
| Appearance | Yellow-green crystalline powder | [5][6] |
| Melting Point | >350 °C | [6][13][14] |
| Solubility | Insoluble in water and most organic solvents; slightly soluble in quinoline, pyridine, glacial acetic acid, chloroform; soluble in strong acids. | [5][6] |
| pKsp | 24.30 | [2][5] |
Crystal Structure
The crystal structure of anhydrous Zinc 8-hydroxyquinolinate has been a subject of investigation, with findings indicating the formation of a tetrameric supramolecular structure, (Znq2)4, in both single crystals and vacuum-deposited thin films.[16][17] In this tetramer, six of the 8-hydroxyquinoline ligands are involved in bridging through their phenolato oxygens.[16] The dihydrate form of Znq2 has also been characterized, showing a distorted octahedral geometry around the zinc atom.[18] X-ray diffraction (XRD) is the primary technique used to elucidate the crystal structure.[9][11]
Experimental Protocol: X-ray Diffraction (XRD)
-
A powdered sample of the synthesized Zinc 8-hydroxyquinolinate is prepared and mounted on a sample holder.
-
The sample is irradiated with a monochromatic X-ray beam.
-
The diffraction pattern is recorded as a function of the diffraction angle (2θ).
-
The resulting diffractogram provides information about the crystal structure, phase purity, and crystallite size of the material.
Below is a conceptual workflow for the synthesis and characterization of Zinc 8-hydroxyquinolinate.
Caption: General workflow for the synthesis and characterization of Zinc 8-hydroxyquinolinate.
Spectroscopic Properties
The UV-Vis absorption spectrum of Zinc 8-hydroxyquinolinate is characterized by distinct absorption bands. In solution, the complex typically exhibits a maximum absorbance (λmax) around 384 nm.[19] This absorption is attributed to a metal-to-ligand charge transfer (MLCT) band. The free 8-hydroxyquinoline ligand shows a maximum absorbance at a shorter wavelength, around 316 nm.[3]
Experimental Protocol: UV-Visible Spectroscopy
-
Prepare a dilute solution of Zinc 8-hydroxyquinolinate in a suitable solvent (e.g., 10% ethanol/water).[3]
-
Use a double beam UV-Vis spectrophotometer to record the absorption spectrum over a specific wavelength range (e.g., 200-800 nm).
-
A blank solution (solvent only) is used as a reference.
-
The absorbance is plotted against the wavelength to obtain the UV-Vis spectrum.
Zinc 8-hydroxyquinolinate is a highly fluorescent material. The emission properties can be influenced by the substituents on the 8-hydroxyquinoline ligand and the surrounding environment.[9][20] In chloroform, it exhibits an emission maximum (λem) at 484 nm when excited at 325 nm.[13] The fluorescence is a result of electronic π-π* transitions within the quinolinolate ligands.[20]
Experimental Protocol: Fluorescence Spectroscopy
-
Prepare a dilute solution of the complex in a suitable solvent.
-
Use a spectrofluorophotometer to record the emission spectrum.
-
Set the excitation wavelength (λex) and scan a range of emission wavelengths.
-
The fluorescence intensity is plotted against the emission wavelength to obtain the fluorescence spectrum.
The relationship between absorption and emission in Znq2 is a key aspect of its photophysical properties.
Caption: Simplified Jablonski diagram for the photophysical processes in Zinc 8-hydroxyquinolinate.
FTIR spectroscopy is used to identify the functional groups and confirm the coordination of the 8-hydroxyquinoline ligand to the zinc ion. The spectrum of the complex shows characteristic bands corresponding to the vibrations of the quinoline ring and the metal-ligand bonds.[9][21]
¹H and ¹³C NMR spectroscopy can be used to characterize the structure of the 8-hydroxyquinoline ligand and its derivatives, as well as the corresponding zinc complexes in solution.[10][21]
Thermal Analysis
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) or differential scanning calorimetry (DSC) are employed to study the thermal stability and decomposition behavior of Zinc 8-hydroxyquinolinate.[12][22] TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the nature of the decomposition products.[22] DTA and DSC measure the difference in temperature or heat flow between a sample and a reference, revealing information about phase transitions and thermal events.[22]
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
A small amount of the sample is placed in a crucible within the TGA instrument.
-
The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen).[22]
-
The weight loss of the sample is continuously monitored and plotted against temperature.
| Spectroscopic and Thermal Analysis Data | |
| UV-Vis (λmax) | ~384 nm (in solution)[3][19] |
| Fluorescence (λem) | ~484 nm (in chloroform, λex = 325 nm)[13] |
| Thermal Decomposition | Stable up to high temperatures, with decomposition occurring at different stages depending on the specific complex.[22] |
Conclusion
Zinc 8-hydroxyquinolinate is a versatile complex with a rich set of physicochemical properties that make it a valuable material for various applications, particularly in the development of optoelectronic devices. Its straightforward synthesis, high thermal stability, and strong fluorescence are key attributes that continue to attract research interest. This guide provides a foundational understanding of its core properties and the experimental methodologies used for its characterization, serving as a valuable resource for scientists and researchers in the field.
References
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